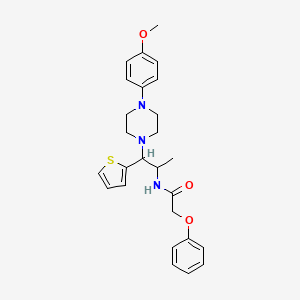
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and comparative studies with similar compounds.
Structural Characteristics
The compound features several notable structural elements:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Methoxyphenyl Group : Imparts unique electronic properties.
- Thiophene and Phenoxyacetate Moieties : Contribute to its potential interactions with biological targets.
This compound is believed to interact primarily with neurotransmitter receptors, particularly:
- Alpha1-Adrenergic Receptors : Its binding can modulate receptor activity, influencing physiological responses such as vasodilation and neurotransmission.
Preliminary studies suggest that the compound may also exhibit antitumor , antibacterial , and antifungal activities, making it a candidate for further research in therapeutic applications.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, a study demonstrated that related piperazine derivatives showed promise against various cancer cell lines, suggesting similar potential for this compound.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 12.5 |
| Compound B | A549 (Lung) | 15.0 |
| This compound | TBD |
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against several bacterial strains. The results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 18 | 64 |
Antifungal Activity
In vitro studies have shown that this compound exhibits antifungal properties against common pathogens like Candida albicans.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives. Key steps include:
- Formation of the Piperazine Ring : Substituting the piperazine with a methoxyphenyl group.
- Introduction of Thiophene : Using thiophene derivatives in coupling reactions.
- Phenoxyacetate Moiety Addition : Finalizing the structure through acetamide formation.
Spectroscopic methods such as NMR and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Comparative Studies
Comparative analysis with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperazine + Chlorophenyl | Strong antitumor activity |
| Compound B | Piperidine + Methoxy | Moderate antibacterial activity |
| N-(1-(4-(4-methoxyphenyl)piperazin... | Piperazine + Methoxy + Thiophene | Broad-spectrum antibacterial/antitumor |
Eigenschaften
IUPAC Name |
N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-20(27-25(30)19-32-23-7-4-3-5-8-23)26(24-9-6-18-33-24)29-16-14-28(15-17-29)21-10-12-22(31-2)13-11-21/h3-13,18,20,26H,14-17,19H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIJHUFEMMMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














